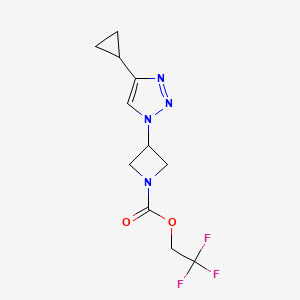
2,2,2-trifluoroethyl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoroethyl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is a fluorinated organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step reaction process. One common synthetic route involves the reaction of 2,2,2-trifluoroethanol with an azetidine derivative, followed by the introduction of the cyclopropyl-1H-1,2,3-triazol-1-yl group. The reaction conditions typically require the use of strong bases or acids, and the process may involve heating and cooling steps to ensure the proper formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process would be optimized to minimize waste and ensure the safety of the workers involved.
化学反応の分析
Types of Reactions
2,2,2-Trifluoroethyl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: : Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it particularly useful in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.
Biology
In biological research, the compound can be used as a tool to study biological processes and pathways. Its unique structure allows it to interact with specific biological targets, making it valuable for
特性
IUPAC Name |
2,2,2-trifluoroethyl 3-(4-cyclopropyltriazol-1-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N4O2/c12-11(13,14)6-20-10(19)17-3-8(4-17)18-5-9(15-16-18)7-1-2-7/h5,7-8H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJQGYGXNAPZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile](/img/structure/B2949406.png)
![N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2949407.png)
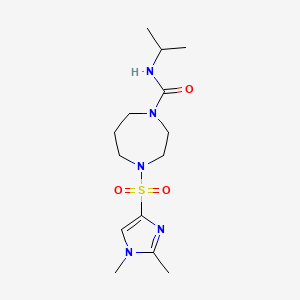
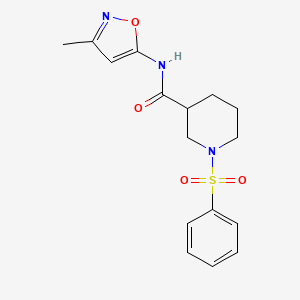
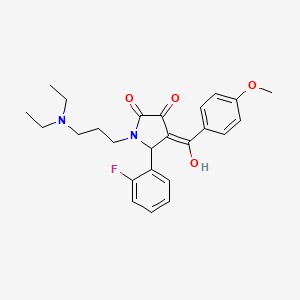
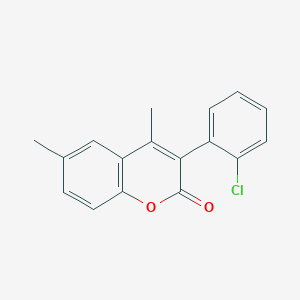
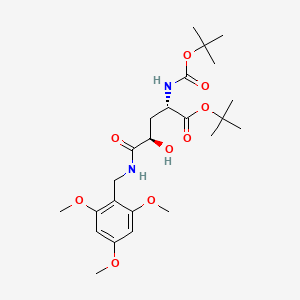
![3-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2949417.png)
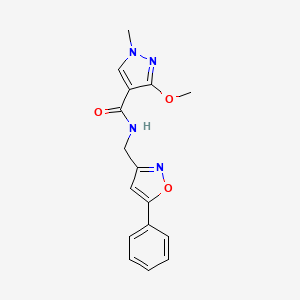
![4-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-phenyl-1,3-thiazole](/img/structure/B2949419.png)
![(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2949421.png)
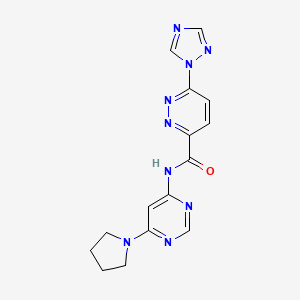
![[2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methanol](/img/structure/B2949424.png)
![N-(5-chloro-2-methoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2949425.png)
